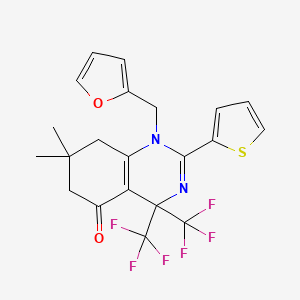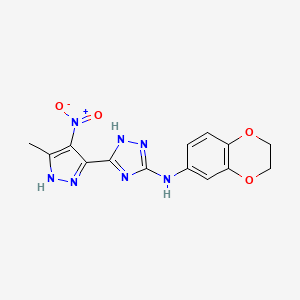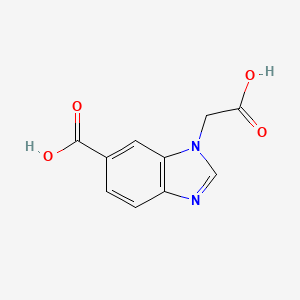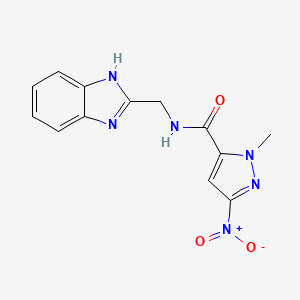
2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a 2-oxoethyl group attached to the 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves a multi-step process. One common method includes the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator . The reaction is carried out under controlled conditions to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process, minimizing the risk of thermal runaway and ensuring consistent product quality.
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid or ketone.
科学的研究の応用
2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate exerts its effects depends on its interaction with molecular targets. The bromine atom and the 2-oxoethyl group play crucial roles in binding to specific enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation.
類似化合物との比較
Similar Compounds
Methyl 2-bromopyridine-3-carboxylate: Similar in structure but lacks the 4-methylphenyl and 2-oxoethyl groups.
5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester: Another brominated pyridine derivative with different substituents.
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate is unique due to the combination of the 4-methylphenyl group and the 2-oxoethyl group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
特性
分子式 |
C15H12BrNO3 |
|---|---|
分子量 |
334.16 g/mol |
IUPAC名 |
[2-(4-methylphenyl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C15H12BrNO3/c1-10-2-4-11(5-3-10)14(18)9-20-15(19)12-6-13(16)8-17-7-12/h2-8H,9H2,1H3 |
InChIキー |
RBBIBEZZSNOKEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]benzenesulfonamide](/img/structure/B11485403.png)

![diethyl (2E)-2-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11485415.png)
![N-[(5-bromofuran-2-yl)methyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B11485422.png)
![N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11485429.png)



![2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)-phenylmethylylidene]}bis(4,6-dimethylthieno[2,3-b]pyridin-3-amine)](/img/structure/B11485467.png)
![N-[2-chloro-5-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11485473.png)
![3-cyclohexyl-N-{1,1,1,3,3,3-hexafluoro-2-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-yl}propanamide](/img/structure/B11485476.png)
![3-methyl-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11485485.png)
![methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate](/img/structure/B11485492.png)
![ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-[(4-methylpyridin-2-yl)amino]alaninate](/img/structure/B11485507.png)
